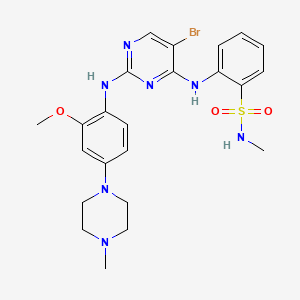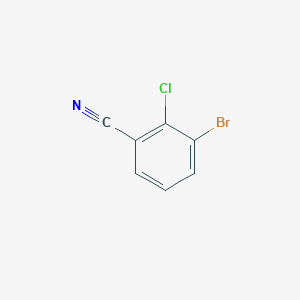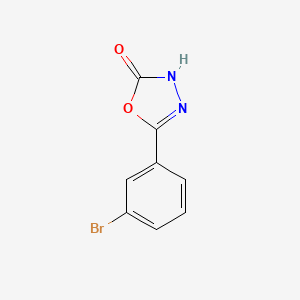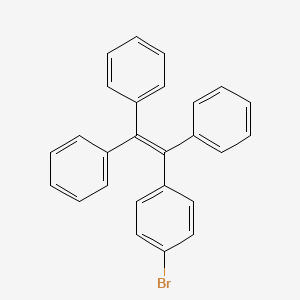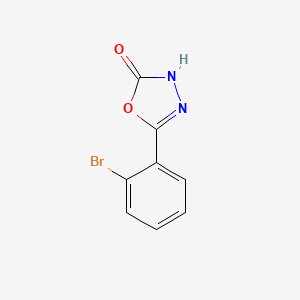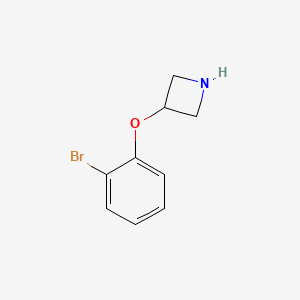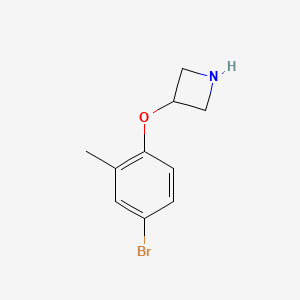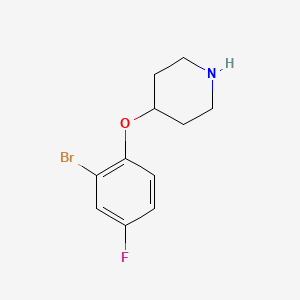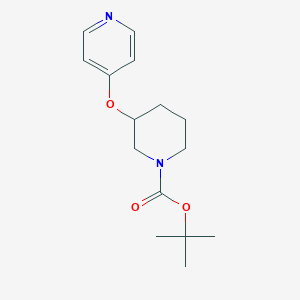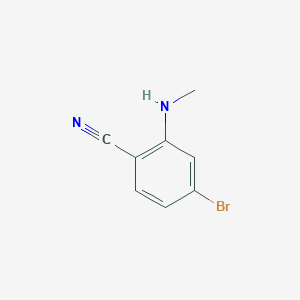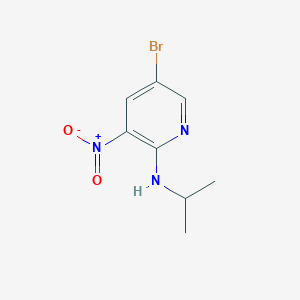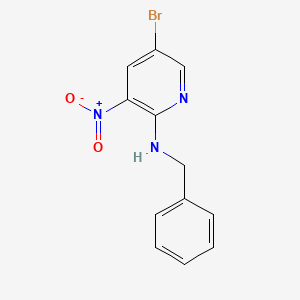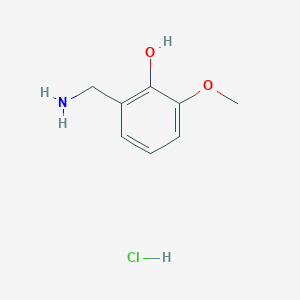
Chlorhydrate de 2-(aminométhyl)-6-méthoxyphénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-6-methoxyphenol hydrochloride is an organic compound that features a phenol group substituted with an aminomethyl group and a methoxy group. This compound is typically used in various chemical and pharmaceutical applications due to its unique structural properties.
Applications De Recherche Scientifique
2-(Aminomethyl)-6-methoxyphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of 2-(Aminomethyl)-6-methoxyphenol hydrochloride is bacterial membranes . This compound is thought to interact with these membranes, leading to changes in their permeability .
Mode of Action
2-(Aminomethyl)-6-methoxyphenol hydrochloride interacts with its targets by accepting more protons from its surroundings, leading to a stronger proton sponge effect . This promotes bacterial membrane permeability, allowing antibiotics to reach their intracellular target .
Biochemical Pathways
It is known that the compound’s action on bacterial membranes can disrupt normal cellular processes, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
Similar compounds are known to have varying absorption, distribution, metabolism, and excretion (adme) properties . The impact of these properties on the bioavailability of 2-(Aminomethyl)-6-methoxyphenol hydrochloride is currently unknown.
Result of Action
The result of the action of 2-(Aminomethyl)-6-methoxyphenol hydrochloride is an increase in bacterial membrane permeability . This allows antibiotics to penetrate the bacterial cell more effectively, leading to improved antibacterial activity .
Action Environment
The action of 2-(Aminomethyl)-6-methoxyphenol hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to accept protons . Additionally, the presence of other substances, such as antibiotics, can influence the efficacy of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-methoxyphenol hydrochloride can be achieved through several methods. One common approach involves the reaction of 2,6-dimethoxyphenol with formaldehyde and ammonia, followed by hydrochloric acid treatment to yield the hydrochloride salt. The reaction conditions typically include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Aqueous or alcoholic medium
Catalyst: Acidic catalysts like hydrochloric acid
Industrial Production Methods
In industrial settings, the production of 2-(Aminomethyl)-6-methoxyphenol hydrochloride often involves large-scale batch or continuous processes. The reaction is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-6-methoxyphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted phenols depending on the substituent introduced.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Aminomethyl)phenol hydrochloride
- 6-Methoxyphenol
- 2-(Aminomethyl)-4-methoxyphenol hydrochloride
Uniqueness
2-(Aminomethyl)-6-methoxyphenol hydrochloride is unique due to the specific positioning of the aminomethyl and methoxy groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
2-(aminomethyl)-6-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-11-7-4-2-3-6(5-9)8(7)10;/h2-4,10H,5,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQJWPMYEYQEDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648551 |
Source


|
| Record name | 2-(Aminomethyl)-6-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141803-91-0 |
Source


|
| Record name | 2-(Aminomethyl)-6-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
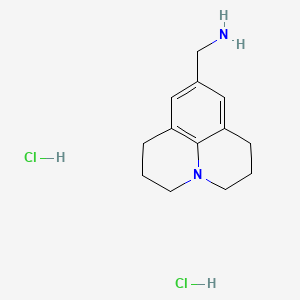
![2-(Azidomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1292739.png)
